4,4-Dimethyl-2-pentenoic acid

Description

Historical Context and Foundational Investigations into α,β-Unsaturated Carboxylic Acids

The study of α,β-unsaturated carboxylic acids dates back over a century, with early investigations laying the groundwork for our current understanding of their synthesis and reactivity. One of the seminal moments in this field was the synthesis of nonenoic acid in 1885, which marked a significant step in the ability of chemists to construct these valuable molecules. Foundational synthetic methodologies, such as the Perkin reaction, Knoevenagel condensation, and the Reformatsky reaction, were instrumental in the early preparations of this class of compounds.

Over the years, the synthetic arsenal (B13267) for accessing α,β-unsaturated carboxylic acids has expanded considerably. The development of the Wittig and Horner-Wadsworth-Emmons reactions provided highly reliable and stereoselective methods for their preparation from aldehydes and ketones. oup.com More recently, the field has seen the advent of even more sophisticated and atom-economical approaches. These include transition-metal-catalyzed reactions, such as copper-catalyzed carboxylations of alkynes, and innovative electrochemical methods that enable the formation of these structures under mild conditions. oup.com These advancements have not only facilitated the synthesis of a wide array of α,β-unsaturated carboxylic acids but have also opened up new avenues for their application.

Structural Attributes of 4,4-Dimethyl-2-pentenoic Acid and Their Implications for Chemical Reactivity and Synthetic Design

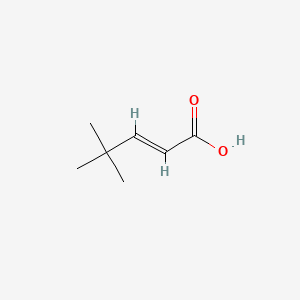

The chemical behavior of this compound is intrinsically linked to its molecular structure. The molecule consists of a five-carbon pentenoic acid backbone with two methyl groups attached to the fourth carbon, a carboxylic acid group at one end, and a double bond between the second and third carbons. ontosight.ai The IUPAC name for the trans isomer is (E)-4,4-dimethylpent-2-enoic acid. nih.gov

The presence of the bulky tert-butyl group at the C4 position exerts significant steric and electronic effects on the molecule. This steric hindrance influences the molecule's conformational preferences and can direct the approach of reagents in chemical reactions. The tert-butyl group can also influence the acidity of the carboxylic acid and the reactivity of the conjugated double bond. The conjugated system, composed of the C=C double bond and the C=O of the carboxyl group, allows for 1,4-conjugate addition reactions, a key feature of the reactivity of α,β-unsaturated carbonyl compounds. The electron-withdrawing nature of the carboxylic acid group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.

Physical and Spectroscopic Properties of (E)-4,4-Dimethyl-2-pentenoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | nih.govscbt.com |

| Molecular Weight | 128.17 g/mol | nih.govscbt.com |

| Appearance | Colorless liquid | chembk.com |

| Boiling Point | 126-131 °C at 23 Torr | jk-sci.com |

| Melting Point | 79 °C | jk-sci.commatrixscientific.com |

| Density | ~0.930 g/cm³ | chembk.com |

| Solubility | Limited solubility in water | matrixscientific.com |

Spectroscopic Data for (E)-4,4-Dimethyl-2-pentenoic Acid

| Spectroscopic Technique | Key Data | Source(s) |

| ¹³C NMR | Spectral data available in public databases. | nih.gov |

| Mass Spectrometry (GC-MS) | Spectral data available in public databases. | nih.gov |

| Infrared (IR) Spectroscopy | Vapor phase IR spectral data available. | nih.gov |

Significance of this compound within Modern Organic Synthesis and Materials Science

The unique structural features of this compound make it a valuable building block in both organic synthesis and materials science. Its bifunctional nature allows for a variety of chemical transformations, enabling its incorporation into more complex molecular architectures.

In the realm of organic synthesis, this compound and its derivatives serve as versatile intermediates in the construction of pharmaceuticals and agrochemicals. ontosight.ai The presence of both a reactive double bond and a modifiable carboxylic acid group allows for a wide range of synthetic manipulations. For instance, related structures like 2,4-dimethyl-2-pentenoic acid are recognized as useful building blocks in the synthesis of complex molecules. lookchem.com While specific total syntheses employing this compound are not extensively documented in readily available literature, the reactivity patterns of this class of compounds suggest its potential in the stereoselective synthesis of natural products and other biologically active molecules. For example, the related compound (S,E)-5-chloro-2-isopropylpent-4-enoic acid is a key chiral building block in the synthesis of the antihypertensive drug aliskiren. scbt.com

In materials science, the carbon-carbon double bond in this compound allows it to act as a monomer in polymerization reactions. ontosight.ai The resulting polymers, poly(this compound) or its ester derivatives, would possess a hydrocarbon backbone with pendant carboxylic acid or ester functionalities. These functional groups can be further modified post-polymerization to tailor the material's properties for specific applications. For example, the polymerization of related pentenoic acid derivatives has been explored for the creation of novel biomaterials. nih.gov While direct studies on the polymerization of this compound are not widespread, the principles of polymer chemistry suggest its potential for creating polymers with unique thermal and mechanical properties due to the bulky tert-butyl group.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4-dimethylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVPMVHPERYZNF-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297724 | |

| Record name | (2E)-4,4-Dimethyl-2-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16666-45-8, 6945-35-3 | |

| Record name | (2E)-4,4-Dimethyl-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16666-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006945353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4,4-Dimethyl-2-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-4,4-dimethylpent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethyl 2 Pentenoic Acid and Its Research Grade Precursors

Retrosynthetic Analysis and Strategic Disconnections for 4,4-Dimethyl-2-pentenoic Acid Synthesis

Retrosynthetic analysis of this compound, an α,β-unsaturated carboxylic acid, suggests several strategic disconnections. The most apparent disconnection is across the carbon-carbon double bond, which points to a carbonyl compound and a phosphorus ylide or a phosphonate (B1237965) carbanion as synthetic precursors. This approach falls under the broad category of olefination reactions. rushim.rukccollege.ac.in

Another key disconnection strategy involves targeting the bond between the α- and β-carbons. This leads to synthons representing an enolate or an equivalent nucleophile and an electrophilic species. Such disconnections are fundamental in carbonyl chemistry and open up possibilities for aldol-type condensations or conjugate additions. rushim.runih.gov Functional group interconversion (FGI) is also a viable strategy, where the carboxylic acid could be derived from a corresponding ester or another functional group late in the synthesis. kccollege.ac.in

For instance, a 1,3-difunctional relationship between the carbonyl groups in a precursor could be exploited. youtube.com This thinking allows for the use of readily available starting materials that can be elaborated into the target molecule. The presence of the bulky tert-butyl group at the 4-position introduces steric considerations that must be factored into the choice of synthetic route, potentially favoring certain reaction pathways over others to minimize steric hindrance.

Classical Approaches to α,β-Unsaturated Carboxylic Acids Applied to this compound

Several classical methods for the synthesis of α,β-unsaturated carboxylic acids are applicable to the preparation of this compound. chemistryviews.org These methods primarily involve the formation of the carbon-carbon double bond through the reaction of a carbonyl compound with a stabilized carbanion.

Wittig-Type Olefination Pathways

The Wittig reaction is a powerful tool for alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.commnstate.edu In the context of this compound synthesis, this would typically involve the reaction of pivalaldehyde (2,2-dimethylpropanal) with a stabilized ylide derived from a haloacetic acid ester. Subsequent hydrolysis of the resulting α,β-unsaturated ester would yield the target acid.

A common precursor for the ylide is a phosphonium salt, such as (carboethoxymethyl)triphenylphosphonium bromide, which is deprotonated with a base to form the reactive ylide. masterorganicchemistry.com The choice of base and reaction conditions can influence the stereoselectivity of the olefination, although for many stabilized ylides, the (E)-isomer is predominantly formed.

Horner-Wadsworth-Emmons (HWE) Reaction Implementations

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. jst.go.jporganicchemistrydata.org This increased reactivity allows for reactions with more sterically hindered aldehydes, a relevant consideration for the synthesis of this compound from pivalaldehyde. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. jst.go.jp

Typically, a phosphonoacetate ester, such as triethyl phosphonoacetate, is deprotonated with a base like sodium hydride to generate the carbanion. The reaction with pivalaldehyde would then afford the ethyl ester of this compound, which can be hydrolyzed to the free acid. The HWE reaction often exhibits high (E)-selectivity, which is desirable for the synthesis of the trans isomer of the target acid. organic-chemistry.orgarkat-usa.org Mild protocols using zinc triflate as a promoter have also been developed, expanding the reaction's applicability. organic-chemistry.org

Knoevenagel Condensation and Related Carbonyl Condensations

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. orientjchem.orgtandfonline.comorientjchem.org For the synthesis of this compound, this would involve the condensation of pivalaldehyde with a compound like malonic acid or its monoester derivative. The initial condensation product would then undergo decarboxylation to yield the α,β-unsaturated acid. tandfonline.comorganic-chemistry.org

However, the Knoevenagel condensation can be challenging with sterically hindered aldehydes like pivalaldehyde. orientjchem.orgorientjchem.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as both the catalyst and solvent, can facilitate the reaction and subsequent decarboxylation. organic-chemistry.org Despite these challenges, the Knoevenagel condensation remains a fundamental method for C-C bond formation in the synthesis of α,β-unsaturated compounds. orientjchem.org

Advanced and Stereoselective Synthetic Pathways to this compound

Modern synthetic methods offer more sophisticated and stereoselective routes to α,β-unsaturated carboxylic acids like this compound and its derivatives. These approaches often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to enantiomerically enriched products.

Catalytic Asymmetric Synthesis of Enantiomerically Enriched this compound Derivatives

The development of catalytic asymmetric methods has been crucial for accessing enantiomerically pure compounds. acs.orgnih.gov For α,β-unsaturated esters, several powerful transformations have been reported. For instance, catalytic asymmetric epoxidation using chiral yttrium-biphenyldiol complexes can produce enantiomerically enriched epoxy esters from α,β-unsaturated esters. organic-chemistry.orgelsevierpure.com Similarly, chiral potassium catalysts derived from chiral crown ethers have shown high efficiency in asymmetric intramolecular oxa-Michael additions of α,β-unsaturated esters. chemrxiv.org

While direct asymmetric synthesis of this compound is less commonly reported, the principles of asymmetric catalysis can be applied to its precursors. For example, an asymmetric aldol (B89426) reaction between an enolate and an aldehyde could establish a chiral center that is then carried through to the final product. orgsyn.org Furthermore, palladium-catalyzed enantioselective β-C(sp3)-H activation reactions of aliphatic acids have emerged as a powerful tool for introducing functionality and could serve as a retrosynthetic surrogate for traditional methods. nih.gov

The synthesis of enantiomerically enriched derivatives of related compounds, such as 2-n-propyl-4-pentenoic acid, has been achieved using chiral auxiliaries like (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP). nih.gov This highlights the potential for using auxiliary-based methods to control the stereochemistry in the synthesis of this compound. Additionally, the enantioselective synthesis of functionalized lactones via copper-catalyzed radical oxyfunctionalization of alkenes provides another avenue for creating chiral building blocks that could be converted to the target acid. acs.org

Electrochemical Carboxylation for Targeted Stereoisomers

Electrochemical carboxylation represents a promising methodology for the synthesis of carboxylic acids, offering an alternative to traditional methods that may require harsh reagents. This technique utilizes electrons as the primary reagent, which can be particularly advantageous for controlling reaction conditions and potentially influencing stereoselectivity. In the context of α,β-unsaturated acids like this compound, electrochemical methods can be explored for the direct carboxylation of suitable precursors.

The process generally involves the reduction of a substrate at the cathode in the presence of carbon dioxide. For the synthesis of compounds structurally related to this compound, this could involve the carboxylation of a corresponding alkene or other unsaturated hydrocarbon. The generation of radical anions or other reactive intermediates at the electrode surface is a key step, which then reacts with CO2 to form the carboxylate product. While specific studies on the electrochemical carboxylation to directly form this compound are not extensively detailed in the provided results, the principles of electrocarboxylation of olefins are well-established. beilstein-journals.org The reaction involves the transfer of electrons to the substrate, creating a reactive intermediate that subsequently attacks a molecule of carbon dioxide. beilstein-journals.orgresearchgate.net The efficiency and outcome of such reactions are influenced by factors including the electrode material, solvent, supporting electrolyte, and the specific reaction conditions. The use of sacrificial anodes is common, though developments are aimed at creating more sustainable processes. beilstein-journals.orgtdx.cat

Manganese-Promoted Stereoselective Routes

Manganese-based catalysts have emerged as effective tools in organic synthesis for promoting various transformations, including stereoselective reactions. nih.gov While direct manganese-promoted synthesis of this compound is not explicitly detailed, related methodologies suggest potential pathways. For instance, manganese(III) acetate (B1210297) is known to mediate radical lactonization reactions. mdpi.com This suggests that a precursor to this compound could potentially undergo a manganese-promoted cyclization or other transformation to yield the desired product or a closely related derivative.

Furthermore, manganese(I)-catalyzed hydroarylation of unactivated alkenes directed by a carboxylic acid group has been reported. researchgate.net This type of reaction, while not a direct synthesis of the target molecule, demonstrates the utility of manganese in activating C-H bonds and forming new carbon-carbon bonds in the presence of a carboxylic acid moiety. Such strategies could be adapted to functionalize a precursor containing the 4,4-dimethylpentyl skeleton. Research has also shown that trinuclear manganese complexes can act as highly efficient catalyst precursors for the epoxidation of alkenes, showcasing the versatility of manganese in olefin functionalization. acs.org

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact through the use of renewable resources, atom-efficient reactions, and safer catalysts.

Utilization of Biomass-Derived Feedstocks

A significant focus in green chemistry is the use of biomass as a renewable starting material for the production of valuable chemicals. sci-hub.sersc.org Lignocellulosic biomass, a non-food source, can be converted into platform molecules like γ-valerolactone (GVL). sci-hub.se GVL, in turn, can be a precursor to pentenoic acid isomers through ring-opening reactions. sci-hub.seacs.org Although the direct synthesis of this compound from biomass is not explicitly described, the derivation of pentenoic acids from GVL provides a foundational green route. Further synthetic modifications would be necessary to introduce the dimethyl substitution at the 4-position. The conversion of biomass to chemicals like 4-pentenoic acid is part of a broader effort to create sustainable supply chains for the chemical industry. researchgate.net

Atom-Economy and Catalyst Design for Reduced Environmental Impact

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all materials used in the synthesis into the final product. rsc.org Catalyst design plays a crucial role in achieving high atom economy by enabling efficient and selective reactions that minimize waste. researchgate.net For the synthesis of this compound, the development of catalysts that can facilitate its formation with minimal byproducts is a key goal. This includes the design of heterogeneous catalysts that are easily separable and recyclable, reducing the environmental burden of the process. researchgate.net Advances in catalyst design focus on creating materials with tailored properties, such as bifunctional acid/base sites or controlled hydrophobicity, to enhance catalytic performance in biomass conversion processes. researchgate.net

Chemoenzymatic and Biocatalytic Transformations for this compound Derivatization

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign approaches for the synthesis and derivatization of organic molecules. rug.nlucl.ac.uk Enzymes operate under mild conditions and can exhibit high levels of regio- and stereoselectivity, making them ideal for the synthesis of complex molecules.

For the derivatization of α,β-unsaturated acids like this compound, various enzymatic transformations can be envisioned. For example, the use of haloperoxidases for the halolactonization of γ,δ-unsaturated carboxylic acids has been demonstrated. acs.orgnih.gov This type of reaction could potentially be applied to a precursor of this compound to introduce functionality in a controlled manner.

Furthermore, biocatalytic reductive amination is a powerful tool for the synthesis of amino acids. acs.org A recombinant whole-cell catalyst containing a leucine (B10760876) dehydrogenase has been used for the asymmetric reductive amination of 4,4-dimethyl-2-oxopentanoic acid to produce L-neopentylglycine (L-2-amino-4,4-dimethyl-pentanoic acid), a bulky amino acid of pharmaceutical interest. acs.org This demonstrates the potential for biocatalysis to convert a keto-acid precursor of this compound into a valuable chiral amino acid. The use of whole-cell biocatalysts can simplify the process by providing in-situ cofactor regeneration. acs.org

Chemical Reactivity and Mechanistic Transformations of 4,4 Dimethyl 2 Pentenoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxyl group (-COOH) is a versatile functional group that can be converted into a variety of derivatives, including esters, amides, acid halides, and anhydrides. It can also be selectively reduced to alcohols or aldehydes.

Esterification and Amidation for Derivatives Synthesis

Esterification: The conversion of 4,4-dimethyl-2-pentenoic acid to its corresponding esters is most commonly achieved through Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org A subsequent proton transfer and elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com While effective, the steric hindrance from the adjacent tert-butyl group in this compound may slow the reaction rate compared to less hindered carboxylic acids, potentially requiring longer reaction times or stronger catalytic conditions. rug.nl

Amidation: The synthesis of amides from this compound can be performed through several methods. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and results in an equilibrium mixture. More efficient methods involve the use of coupling agents or the initial conversion of the carboxylic acid to a more reactive intermediate. researchgate.netresearchgate.net

One common strategy is to first convert the carboxylic acid into an acyl chloride (see section 3.1.3), which then readily reacts with ammonia, a primary amine, or a secondary amine to form the corresponding amide. semanticscholar.org Alternatively, various coupling reagents can facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. researchgate.net Modern catalytic systems, for instance using Nb₂O₅ as a reusable Lewis acid catalyst, have also been developed for the direct amidation of carboxylic acids with a broad range of amines. researchgate.net For amino acids, specific borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective catalysts for direct amidation, overcoming issues of chemoselectivity. nih.gov

| Transformation | Reagents & Conditions | Product Type | Mechanistic Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Equilibrium-driven reaction; protonation of carbonyl activates the substrate. organic-chemistry.orgmasterorganicchemistry.com |

| Amidation (via Acid Chloride) | 1) SOCl₂ or (COCl)₂ 2) Amine (R'₂NH) | Amide | Two-step process involving a highly reactive acyl chloride intermediate. |

| Direct Amidation (Catalytic) | Amine (R'₂NH), Catalyst (e.g., Nb₂O₅ or Boron-based), Heat | Amide | Activation of the carbonyl group by a Lewis acid catalyst facilitates nucleophilic attack by the amine. researchgate.net |

Selective Reduction to Alcohols and Aldehydes

The reduction of the carboxylic acid group in α,β-unsaturated systems like this compound requires careful selection of reagents to achieve selectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the carboxylic acid and the carbon-carbon double bond. However, modern catalytic methods allow for highly selective transformations.

Reduction to Allylic Alcohols: The selective reduction of the carboxyl group to a primary alcohol while preserving the C=C double bond can be achieved using biocatalytic systems. Carboxylic acid reductases (CARs) are enzymes that catalyze the one-step reduction of carboxylic acids to aldehydes. rsc.org In a one-pot, two-enzyme system, a CAR can be coupled with a dehydrogenase, which further reduces the intermediate aldehyde to the corresponding allylic alcohol with high conversion rates. rsc.orgrsc.org This chemoenzymatic approach avoids the reduction of the olefinic bond. rsc.orgsemanticscholar.org

Reduction to Aldehydes: The reduction of α,β-unsaturated carboxylic acids to saturated β-chiral aldehydes has been accomplished using copper hydride (CuH) catalysis. nih.govorganic-chemistry.org This method provides access to saturated aldehydes with high yields and excellent enantioselectivity. nih.govorganic-chemistry.org The proposed mechanism involves the formation of a ketene (B1206846) intermediate rather than the direct reduction to an unsaturated aldehyde followed by conjugate reduction. organic-chemistry.orgorganic-chemistry.org For the selective reduction of carboxylic acids to aldehydes in general, reagents such as thexylbromoborane-dimethyl sulfide (B99878) have also proven effective. acs.org

| Target Product | Method | Key Reagents/Catalysts | Selectivity Notes |

|---|---|---|---|

| Allylic Alcohol | Biocatalysis | Carboxylic Acid Reductase (CAR) + Dehydrogenase | Preserves the C=C double bond; highly chemoselective. rsc.orgrsc.org |

| Saturated Aldehyde | CuH-Catalysis | Copper Hydride (CuH) + Silane | Reduces both the carboxyl group and the C=C double bond to yield a saturated aldehyde. nih.govorganic-chemistry.org |

Formation of Acid Halides and Anhydrides

Acid Halides: this compound can be readily converted to its corresponding acid halide, a highly reactive derivative useful for further synthesis. The most common method for synthesizing the acid chloride is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comprepchem.comsigmaaldrich.com Similarly, the acid bromide can be prepared using phosphorus tribromide (PBr₃). These reagents replace the hydroxyl group of the carboxylic acid with a halogen. The reaction with thionyl chloride, for example, proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

Anhydrides: Acid anhydrides can be synthesized from this compound, typically through its acid chloride derivative. The reaction of 4,4-dimethyl-2-pentenoyl chloride with a carboxylate salt (e.g., sodium 4,4-dimethyl-2-pentenoate) or with another equivalent of the carboxylic acid in the presence of a base like pyridine (B92270) leads to the formation of the corresponding symmetric anhydride (B1165640) via a nucleophilic acyl substitution mechanism.

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing carboxyl group. This electronic nature makes it susceptible to nucleophilic conjugate addition and also dictates the regiochemistry of electrophilic additions.

Nucleophilic Conjugate (Michael) Additions and Stereochemical Control

The electron-poor β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by a wide range of soft nucleophiles in a reaction known as the Michael addition or 1,4-conjugate addition. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. beilstein-journals.org

The mechanism involves the addition of a nucleophile (the Michael donor) to the β-carbon of the unsaturated acid (the Michael acceptor). masterorganicchemistry.com This forms a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to yield the final 1,4-adduct. beilstein-journals.org

Stereochemical Control: A key feature in the conjugate addition to this compound and its derivatives is the potential for high diastereoselectivity. The sterically demanding tert-butyl group at the C4 position effectively blocks one face of the molecule. Consequently, a nucleophile will preferentially attack the β-carbon from the less hindered face, opposite to the tert-butyl group. This substrate-controlled stereoselectivity can lead to the formation of a specific diastereomer with high purity. researchgate.net The use of chiral auxiliaries attached to the carboxyl group can further enhance stereochemical control, enabling asymmetric Michael additions. beilstein-journals.orgnih.gov

| Michael Donor (Nucleophile) | Product Structure | Stereochemical Influence |

|---|---|---|

| Organocuprates (Gilman reagents) | β-alkylated carboxylic acid | The bulky tert-butyl group directs the incoming nucleophile to the opposite face of the molecule, resulting in high diastereoselectivity. researchgate.net |

| Stabilized Enolates (e.g., from malonates) | γ-dicarbonyl carboxylic acid derivative | |

| Amines, Thiols | β-amino or β-thio carboxylic acid |

Electrophilic Additions to the Olefinic System (e.g., Halogenation, Hydrohalogenation)

While the double bond is electron-deficient, it can still undergo electrophilic addition, although its reactivity is attenuated compared to simple alkenes. The regioselectivity of these additions is governed by the electronic effects of the carboxyl group and the stability of the resulting carbocation intermediate.

Hydrohalogenation: The addition of hydrogen halides (HX) to alkenes typically follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen substituents, forming the more stable carbocation. wikipedia.orgmasterorganicchemistry.com In the case of this compound, protonation of the double bond at the α-position (C2) would place a positive charge on the β-carbon (C3). This carbocation is destabilized by the adjacent electron-withdrawing carbonyl group. Protonation at the β-carbon is also unfavorable. Therefore, hydrohalogenation of α,β-unsaturated carboxylic acids is often less facile than for isolated alkenes and may require harsh conditions. chemistrysteps.com

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond proceeds through a cyclic halonium ion intermediate. The nucleophilic halide ion then attacks one of the carbons of the bridged intermediate in an anti-addition fashion to open the ring. In some cases, particularly with bromine, an alternative pathway known as halodecarboxylation can occur, where the addition of the halogen is followed by the loss of CO₂ to yield a vinyl halide. researchgate.netnih.gov The Hell-Volhard-Zelinsky reaction is another relevant transformation where α,β-unsaturated acids can undergo bromination at the α-position via an acid bromide enol intermediate. jove.comyoutube.commsu.edu

Cycloaddition Reactions Involving the α,β-Unsaturated System

The α,β-unsaturated carboxylic acid moiety in this compound can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is a critical factor for the success of this reaction.

The table below summarizes the expected reactivity of this compound as a dienophile in Diels-Alder reactions based on general principles.

| Diene | Expected Reactivity | Conditions |

| 1,3-Butadiene | Low to very low | High temperature and pressure may be required. |

| Cyclopentadiene | Low | Lewis acid catalysis might be necessary to promote the reaction. |

| 2,3-Dimethyl-1,3-butadiene | Very low | Increased steric hindrance from both diene and dienophile would further decrease reactivity. |

Catalytic Hydrogenation and Selective Reductions

The catalytic hydrogenation of this compound can lead to different products depending on the catalyst and reaction conditions. The molecule possesses two reducible functional groups: the carbon-carbon double bond and the carboxylic acid.

Hydrogenation of the carbon-carbon double bond is a common transformation, typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. tcichemicals.commasterorganicchemistry.comlibretexts.org This reaction would yield 4,4-dimethylpentanoic acid. Given the steric hindrance around the double bond, harsher conditions (higher pressure or temperature) might be necessary compared to less substituted alkenes.

Selective reduction of the carboxylic acid group to an alcohol in the presence of a carbon-carbon double bond is a more challenging transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the double bond. However, more selective reagents can be employed. For instance, biocatalytic systems using carboxylic acid reductases (CARs) have been shown to reduce α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. manchester.ac.uk Alternatively, chemoselective methods, such as the use of specific borane (B79455) reagents or catalytic systems, could achieve the reduction of the carboxylic acid while preserving the double bond, yielding 4,4-dimethyl-2-penten-1-ol.

Conversely, selective reduction of the double bond without affecting the carboxylic acid can be achieved through catalytic transfer hydrogenation or by using specific catalysts that are not active for carboxylic acid reduction under the employed conditions. organic-chemistry.orgmanchester.ac.uk Copper hydride-catalyzed reactions have been reported for the enantioselective reduction of α,β-unsaturated carboxylic acids to the corresponding saturated aldehydes. organic-chemistry.org

The following table outlines potential reduction products and the general conditions to obtain them.

| Product | Reaction Type | General Conditions/Reagents |

| 4,4-Dimethylpentanoic acid | Catalytic Hydrogenation | H₂, Pd/C or Pt/C |

| 4,4-Dimethyl-2-penten-1-ol | Selective Reduction of Carboxylic Acid | Biocatalysis (CARs), specific chemoselective reagents |

| 4,4-Dimethylpentanal | Conjugate Reduction | Copper hydride catalysis |

Radical Reactions and Polymerization Chemistry

Monomers derived from this compound, such as its esters (e.g., methyl 4,4-dimethyl-2-pentenoate), can undergo free radical polymerization. The polymerization is initiated by a radical species, which attacks the double bond of the monomer, leading to a chain reaction. However, the bulky tert-butyl group in close proximity to the polymerizable double bond is expected to have a significant impact on the polymerization kinetics.

The reactivity ratios in copolymerization are also influenced by steric factors. cmu.edutulane.edutue.nlresearchgate.net When a monomer derived from this compound is copolymerized with a less hindered comonomer, its reactivity ratio (r₁) would likely be low, indicating a lower tendency to add to a growing chain ending in the same monomer unit. tulane.edu

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could be employed to synthesize well-defined polymers from this compound-derived monomers. acs.orgacs.orgresearchgate.net These techniques allow for the control of molecular weight, dispersity, and polymer architecture.

In the context of CRP, the steric hindrance of the monomer would still play a crucial role. The equilibrium between dormant and active species in ATRP, for instance, could be affected. The rate of activation and deactivation would likely be different from that of less hindered monomers. Despite these challenges, CRP offers a powerful tool to create functional materials. For example, block copolymers could be synthesized by sequentially polymerizing a 4,4-dimethyl-2-pentenoate monomer with another monomer, leading to materials with specific properties. The resulting polymers, with their bulky side groups, would likely exhibit distinct thermal and mechanical properties, such as a high glass transition temperature.

The following table summarizes the expected effects of the bulky substituent on polymerization parameters.

| Polymerization Parameter | Expected Effect of Bulky Substituent | Rationale |

| Propagation Rate Constant (kₚ) | Decrease | Steric hindrance impeding monomer approach. |

| Overall Polymerization Rate | Decrease | Lower kₚ. |

| Monomer Reactivity Ratio (r₁) | Low | Reduced tendency for self-propagation. |

| Polymer Glass Transition Temp. (T₉) | Increase | Restricted chain mobility due to bulky side groups. |

Rearrangement Reactions and Isomerization Pathways

Under certain conditions, this compound can undergo rearrangement and isomerization reactions. One common pathway for α,β-unsaturated carboxylic acids is the base-catalyzed isomerization to the corresponding β,γ-unsaturated isomer. libretexts.org In the case of this compound, treatment with a strong base could lead to the formation of 4,4-dimethyl-3-pentenoic acid. This isomerization is often reversible, with the equilibrium position depending on the relative thermodynamic stabilities of the two isomers. Typically, the α,β-unsaturated isomer is thermodynamically more stable due to the conjugation between the double bond and the carbonyl group.

Acid-catalyzed rearrangements are also possible. Protonation of the carbonyl oxygen can lead to a delocalized carbocation, which can then undergo various transformations. For instance, under strongly acidic conditions, skeletal rearrangements might occur, although such reactions are highly dependent on the specific substrate and conditions. A plausible isomerization pathway is the shift of the double bond to the β,γ-position, as depicted below.

Isomerization of this compound to 4,4-Dimethyl-3-pentenoic Acid:

Base-catalyzed: A strong base abstracts a proton from the γ-carbon, forming a resonance-stabilized enolate intermediate, which can then be protonated at the α-carbon to yield the β,γ-unsaturated acid.

Acid-catalyzed: Protonation of the carbonyl oxygen, followed by removal of a proton from the γ-carbon by a weak base (like the solvent), can also lead to the β,γ-isomer.

Studies on related systems, such as the hydrocarboxylation of γ-valerolactone, have shown that pentenoic acid isomers can be key intermediates in complex reaction pathways. acs.org The presence of the gem-dimethyl group in this compound could influence the rate and equilibrium of such isomerizations due to steric and electronic effects. acs.org

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Derivatives of this compound, such as its esters or the corresponding vinyl halides, can potentially participate in metal-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. wikipedia.orglibretexts.orgharvard.eduorganic-chemistry.orgyonedalabs.comnih.govmdpi.comlibretexts.org These reactions are powerful tools for the formation of new carbon-carbon bonds.

In the Heck reaction , an unsaturated halide reacts with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org For example, an aryl halide could be coupled with an ester of this compound. The steric hindrance at the β-position of the double bond would likely favor the reaction at the less hindered α-position, leading to an α-arylated product. The choice of ligands on the palladium catalyst can be crucial in overcoming the steric barrier and controlling the regioselectivity of the reaction.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgharvard.eduyonedalabs.comnih.gov A vinyl halide or triflate derived from this compound could be coupled with an aryl or vinyl boronic acid. Again, the steric bulk near the reacting center would be a significant factor, potentially requiring more reactive coupling partners or specialized catalytic systems with bulky, electron-rich ligands to achieve good yields. The stereochemistry of the double bond is generally retained in Suzuki-Miyaura couplings. harvard.edu

The table below provides an overview of potential cross-coupling reactions with derivatives of this compound.

| Reaction | Coupling Partners | Potential Product | Key Considerations |

| Heck Reaction | Aryl halide + Ester of this compound | α-Aryl-4,4-dimethyl-2-pentenoic acid ester | Steric hindrance, regioselectivity, choice of catalyst and ligands. |

| Suzuki-Miyaura Coupling | Vinyl halide from this compound + Aryl boronic acid | Aryl-substituted this compound derivative | Steric hindrance, catalyst activity, retention of stereochemistry. |

Detailed Mechanistic Investigations and Reaction Pathway Elucidation

The chemical behavior of this compound is governed by the electronic effects of the carboxylic acid group and the steric bulk of the tert-butyl group. The conjugated system, consisting of the carbon-carbon double bond and the carbonyl group, creates electrophilic centers at both the carbonyl carbon and the β-carbon. Nucleophilic attack can theoretically occur at either of these positions, leading to 1,2-addition or 1,4-addition (conjugate or Michael addition), respectively.

General Mechanistic Considerations for α,β-Unsaturated Carboxylic Acids:

The general mechanism for a conjugate addition to an α,β-unsaturated carbonyl compound, which can be extrapolated to this compound, involves the following steps:

Nucleophilic Attack: A nucleophile attacks the β-carbon of the α,β-unsaturated system.

Formation of an Enolate Intermediate: This attack results in the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated to yield the final 1,4-addition product.

However, for β,β-disubstituted α,β-unsaturated carbonyl compounds, such as this compound, the reaction kinetics are significantly impacted by the steric hindrance at the β-position. This steric bulk can impede the approach of nucleophiles, making conjugate additions more challenging compared to less substituted analogues.

Influence of the Tert-Butyl Group:

The tert-butyl group at the β-position of this compound presents a significant steric shield. This steric hindrance is a critical factor in determining the feasibility and rate of nucleophilic additions. Research on other β,β-disubstituted enones and esters has shown that these substrates are substantially less reactive in Michael additions. Often, forcing conditions such as high pressure or the use of highly reactive organocatalysts are necessary to achieve reasonable yields. While no specific studies on this compound were found, this general principle of reduced reactivity due to steric hindrance is expected to apply.

Hypothetical Reaction Pathways:

Based on the general reactivity of similar compounds, several reaction pathways can be postulated for this compound, although they lack specific experimental validation for this compound.

Conjugate Addition of Soft Nucleophiles: Soft nucleophiles, such as thiols or cuprates, generally favor 1,4-addition. The reaction of this compound with such nucleophiles would be expected to proceed via a standard Michael addition mechanism, though likely at a reduced rate due to steric hindrance.

Reactions with Hard Nucleophiles: Hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition to the carbonyl carbon. However, in the case of carboxylic acids, an initial acid-base reaction would occur, where the organolithium reagent deprotonates the carboxylic acid.

Halogenation Reactions: The addition of halogens (e.g., Br₂) across the double bond is a characteristic reaction of alkenes. For α,β-unsaturated carboxylic acids, this reaction typically proceeds, but the regioselectivity and stereoselectivity can be influenced by the electronic nature of the conjugated system.

Interactive Data Table: Postulated Reactivity of this compound

Since specific experimental data is not available, the following table outlines the expected reactivity based on general principles of organic chemistry, with the significant caveat that these are not experimentally verified for this specific compound.

| Reaction Type | Reagent Example | Expected Major Pathway | Key Mechanistic Feature | Influence of Tert-Butyl Group |

| Conjugate Addition | Thiophenol | 1,4-Addition | Michael Addition | Steric hindrance significantly reduces reaction rate. |

| Halogenation | Bromine (Br₂) | Electrophilic Addition | Formation of a bromonium ion intermediate. | May influence the stereochemical outcome of the addition. |

| Reduction | Sodium Borohydride (NaBH₄) | 1,4-Reduction (of C=C) | Hydride attack at the β-carbon. | Steric bulk may hinder the approach of the hydride reagent. |

| Epoxidation | m-CPBA | Epoxidation of C=C | Concerted transfer of an oxygen atom. | Steric hindrance may favor attack from the less hindered face. |

Summary of Research Findings:

A comprehensive search of chemical literature reveals a significant gap in the detailed mechanistic study of this compound. While it is used as a reference standard and its synthesis is known, its specific reaction pathways, the kinetics of its transformations, and the precise influence of its bulky substituent on various reaction mechanisms have not been the subject of dedicated research publications. Therefore, a detailed elucidation of its reaction pathways remains an area for future investigation. Computational studies could also provide valuable insights into the transition states and intermediates of its reactions, helping to predict its reactivity in the absence of extensive experimental data.

Theoretical and Computational Studies of 4,4 Dimethyl 2 Pentenoic Acid

Quantum Chemical Calculations of Electronic Structure and Conformation (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable conformations of molecules. These methods solve approximations of the Schrödinger equation to map out the electron distribution and predict molecular geometries.

For α,β-unsaturated carboxylic acids, a key conformational feature is the orientation around the C-C single bond connecting the vinyl and carbonyl groups, leading to s-cis and s-trans arrangements. DFT calculations on related unsaturated acids have shown that the s-trans conformation is often favored due to enhanced π-electron delocalization across the conjugated system. uc.pt Another critical aspect is the conformation of the hydroxyl group within the carboxylic acid moiety, which can also exist in cis and trans forms. nih.gov

DFT studies allow for the calculation of fundamental electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For an α,β-unsaturated acid, the HOMO is typically associated with the C=C π-bond, while the LUMO is centered on the C=O π*-antibonding orbital. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Calculated Geometric Parameters for α,β-Unsaturated Carboxylic Acid Conformers (Note: This table is illustrative, based on typical values for related compounds, as specific data for 4,4-dimethyl-2-pentenoic acid is not readily available in the literature.)

| Parameter | s-trans Conformer | s-cis Conformer |

|---|---|---|

| C=C Bond Length (Å) | ~1.34 | ~1.34 |

| C-C Bond Length (Å) | ~1.47 | ~1.48 |

| C=O Bond Length (Å) | ~1.21 | ~1.21 |

| Relative Energy (kJ/mol) | 0 (Reference) | 5-10 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system. This technique is particularly useful for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as a solvent.

For this compound in solution, MD simulations can reveal the preferred conformations and the dynamics of their interconversion. Simulations of other carboxylic acids have shown they can exist as monomers or form hydrogen-bonded dimers. acs.orgnih.gov The bulky tert-butyl group in this compound would likely influence its ability to form these dimers and interact with solvent molecules. MD studies can quantify these interactions, providing insight into solubility and aggregation behavior. nih.gov

By simulating the molecule in different solvents, one can understand how intermolecular forces, like hydrogen bonding between the carboxylic acid group and solvent molecules, affect its conformational equilibrium. nih.gov These simulations provide a dynamic picture that complements the static view from quantum chemical calculations.

Computational Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, IR, UV/Vis)

Computational methods are widely used to predict spectroscopic parameters, which serve as a powerful tool for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the definitive assignment of each resonance.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed using methods like DFT. These calculations can help assign the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C=O, C=C, and O-H stretches. For α,β-unsaturated carboxylic acids, computations can distinguish between the vibrational frequencies of different conformers. uc.pt

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV/Vis spectrum. For this compound, the π → π* transition of the conjugated system is expected to be the most prominent feature. TD-DFT can predict the λ_max for this transition, and the results are known to be sensitive to solvent effects, which can also be modeled computationally. nih.govhnue.edu.vn

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table is a representative example for an α,β-unsaturated acid, illustrating the typical agreement between calculated and observed values.)

| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | ~170 ppm | ~168-172 ppm |

| IR Frequency (C=O stretch) | ~1715 cm⁻¹ | ~1700 cm⁻¹ |

| UV/Vis λ_max (π → π*) | ~210 nm | ~205-215 nm |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a key tool for investigating reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

For this compound, various reactions can be modeled. A prominent example is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. nih.govacs.org Computational studies can map the entire reaction pathway, calculating the activation energies for each step. This helps in understanding the reaction kinetics and the factors controlling stereoselectivity in asymmetric reactions. acs.org

DFT calculations are used to locate the geometry of the transition state and calculate its energy. This information provides the activation energy barrier, which is directly related to the reaction rate. rsc.org For instance, the enzymatic decarboxylation of related α,β-unsaturated acids has been studied computationally to understand the role of the enzyme's active site in catalyzing the reaction. rsc.org Similarly, the mechanism of reactions like bromolactonization can be explored to understand regio- and stereochemical outcomes. thieme-connect.com

Rational Design of Catalysts and Reagents for this compound Transformations

Computational chemistry plays a crucial role in the rational design of new catalysts and reagents, moving beyond trial-and-error experimentation. By understanding the reaction mechanism at a molecular level, catalysts can be tailored to improve efficiency, selectivity, and sustainability.

For transformations involving this compound, such as hydrogenation, hydroformylation, or Michael addition, computational methods can be used to design suitable catalysts. d-nb.infonih.gov For example, in hydroformylation, DFT calculations can model the interaction of the substrate with a metal catalyst, helping to design ligands that favor the formation of a desired linear or branched aldehyde product. d-nb.info The design process involves evaluating how modifications to the catalyst's structure affect the stability of intermediates and the energy of transition states. d-nb.infohomkat.nl

Similarly, organocatalysts, such as chiral thioureas for asymmetric Michael additions to α,β-unsaturated carboxylic acids, have been developed and optimized with the aid of computational studies. acs.orgkyoto-u.ac.jp These studies elucidate the non-covalent interactions between the catalyst, substrate, and reagents that are responsible for the observed stereoselectivity, guiding the design of more effective catalysts. acs.org

Advanced Analytical and Spectroscopic Methodologies in Research on 4,4 Dimethyl 2 Pentenoic Acid

High-Resolution Mass Spectrometry for Elucidation of Novel Derivatives and Reaction Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel derivatives of 4,4-dimethyl-2-pentenoic acid. It provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and reaction intermediates. Electrospray ionization (ESI) is a commonly used technique in conjunction with HRMS for analyzing these types of compounds. mdpi.com For instance, in the synthesis of novel lithocholic acid derivatives, HRMS with ESI in positive ionization mode was used to confirm the molecular formula of the synthesized products. mdpi.com The high mass accuracy of this technique allows for the confident identification of molecular ions and fragmentation patterns, which is critical for distinguishing between isomers and identifying unexpected reaction byproducts.

Table 1: Representative HRMS Data for a Derivative

| Ionization Mode | Calculated m/z | Found m/z | Formula |

| ESI+ | 456.3836 | 456.3853 | C₃₀H₅₀NO₂ [M+H]⁺ |

This table illustrates the high accuracy of HRMS in determining the mass of a molecular ion, which is crucial for confirming the elemental composition of a newly synthesized derivative. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Pathway Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for the structural elucidation of this compound and its derivatives. uobasrah.edu.iq It provides detailed information about the chemical environment of individual atoms, which is essential for confirming the connectivity of atoms and the stereochemistry of the molecule. acs.org For example, the chemical shift and coupling constants of the vinyl protons in the ¹H NMR spectrum can be used to assign the cis or trans configuration of the double bond. acs.org Two-dimensional NMR techniques, such as COSY and NOESY, can further aid in making definitive stereochemical assignments. umich.edu

Table 2: Illustrative ¹H NMR Data for an Unsaturated Ester

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH-CO | 7.32 | d | 15.5 |

| -CH= | 6.18 | d | 15.5 |

| -OCH₃ | 3.78 | s | - |

The large coupling constant (15.5 Hz) between the vinyl protons is characteristic of a trans-configuration in α,β-unsaturated esters, demonstrating the power of NMR in stereochemical assignments. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and monitoring the progress of reactions involving this compound. The carboxylic acid functional group exhibits characteristic vibrational bands, such as the C=O stretching vibration, which is sensitive to its chemical environment. mdpi.com For example, the C=O stretching frequency can shift depending on whether the carboxylic acid is in a monomeric, dimeric, or hydrogen-bonded state. nih.gov FT-IR spectroscopy can be used to monitor the disappearance of reactant bands and the appearance of product bands, providing real-time information about reaction kinetics. nih.gov

Table 3: Characteristic IR Frequencies for Carboxylic Acid Adsorption Complexes

| Adsorption Complex | ν(C=O) (cm⁻¹) | Δν(C=O) (cm⁻¹) |

| Dimer of acid (SC I) | - | 41 |

| Hydrogen-bonded complex (SC II) | - | 25 |

| Adsorption complex (SC IIIa) | - | 71 |

| Adsorption complex (SC IIIb) | - | 54 |

This table shows how the C=O stretching frequency shifts upon adsorption onto a silica (B1680970) surface, providing insight into the nature of the surface-adsorbate interaction. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination in Asymmetric Synthesis

In the context of asymmetric synthesis, determining the enantiomeric excess (e.e.) of chiral products is crucial. Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for this purpose. uma.eschromatographyonline.com These methods utilize a chiral stationary phase that interacts differently with the two enantiomers of a chiral compound, leading to their separation. iapc-obp.com The enantiomeric excess can then be determined by comparing the peak areas of the two enantiomers in the chromatogram. semanticscholar.org For example, the enantiomeric excess of a synthesized chiral lactone was determined by chiral HPLC analysis using a Chiralcel OD-H column. semanticscholar.org

Table 4: Example of Chiral HPLC Conditions for Enantiomeric Separation

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Times (min) |

| Chiralcel OD-H | hexanes:i-PrOH = 95:5 | 1.0 mL/min | 230 nm | 20.0 (major), 24.6 (minor) |

This table provides typical experimental parameters for the chiral HPLC separation of enantiomers, highlighting the different retention times that allow for their quantification. semanticscholar.org

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While obtaining suitable crystals of this compound itself may be challenging, derivatives or complexes of the acid can often be crystallized. The resulting crystal structure provides precise information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule with unparalleled accuracy. This technique is particularly valuable for validating the structures of novel compounds or for studying intermolecular interactions in the solid state.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation technique with a detection technique, are essential for the analysis of complex mixtures containing this compound or its derivatives. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely used hyphenated techniques in chemical research. researchgate.netunipd.it GC-MS is well-suited for the analysis of volatile and thermally stable compounds, providing both retention time information from the GC and mass spectral data from the MS for component identification. nih.gov LC-MS/MS is used for less volatile or thermally labile compounds and offers enhanced selectivity and sensitivity through the use of tandem mass spectrometry. unipd.it These techniques are invaluable for identifying and quantifying components in complex matrices such as reaction mixtures, natural product extracts, or biological samples. researchgate.net

In situ Spectroscopy for Real-time Reaction Kinetics and Intermediate Detection

In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics and the detection of transient intermediates. acs.org Techniques such as in situ IR and in situ NMR spectroscopy can be used to track the concentration of reactants, products, and intermediates over time without the need for sampling and quenching the reaction. nih.govdtu.dk This information is critical for understanding reaction mechanisms and optimizing reaction conditions. For example, in situ IR spectroscopy can be used to observe the formation and consumption of surface species during a catalytic reaction, providing direct evidence for a proposed reaction pathway. nih.gov Similarly, in situ NMR can be used to follow the conversion of starting materials to products and identify any short-lived intermediates that may be present. dtu.dk

Applications and Role of 4,4 Dimethyl 2 Pentenoic Acid As a Chemical Synthon and Material Precursor

Utilization in the Synthesis of Complex Organic Molecules and Research Intermediates

4,4-Dimethyl-2-pentenoic acid is recognized as a key compound and building block for organic synthesis. biosynth.comchemimpex.com While specific examples of its direct incorporation into highly complex natural products are not extensively detailed in publicly available literature, its value is established by its availability as a research chemical and the synthetic utility of its structural analogs. biosynth.comscbt.com

Related compounds are pivotal in the synthesis of valuable molecules. For instance, the closely related ketone, 4,4-dimethyl-2-pentanone, serves as a starting reagent for the synthesis of multi-substituted alcohols like 3,4,4,5-tetramethyl-3-hexanol. sigmaaldrich.com Furthermore, the foundational structure of pentenoic acid is a known precursor to lactones; for example, 4-pentenoic acid is used to synthesize (±)-4-alkanolides. researchgate.net The oxo-derivative, 4,4-Dimethyl-2-oxo-pentanoic acid, is highlighted as a crucial intermediate in the production of various pharmaceuticals and agrochemicals, underscoring the value of the 4,4-dimethylpentanoic skeleton in constructing biologically active molecules. chemimpex.com The availability and reactivity of this framework make it a target for researchers developing novel synthetic methodologies.

Role in Polymer Chemistry and Materials Science (e.g., as a Monomer for Specialty Polymers, Copolymers)

The pentenoic acid scaffold is a valuable platform for the development of specialty polymers and advanced materials. The presence of both a polymerizable double bond and a reactive carboxylic acid group allows for its use as a monomer in various polymerization strategies.

A notable application is in the synthesis of biogenic polymers. The related, unbranched 4-pentenoic acid, which is derivable from lignocellulosic biomass, has been used in acyclic diene metathesis polymerization with isosorbide (B1672297) to create 100% biomass-derived polyesters. acs.org These materials are being explored for potential biomedical applications. acs.org

Furthermore, derivatives of pentenoic acid are instrumental in advanced polymerization techniques. 4-Cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid is a key chain transfer agent used in Photoinduced Electron Transfer–Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization to synthesize highly entangled and mechanically robust hydrogels. mdpi.com The related compound, 4,4-Dimethyl-2-oxo-pentanoic acid, is also noted for its role in producing specialty polymers for high-performance and durable materials. chemimpex.com These examples demonstrate the utility of the pentenoic acid core structure in creating polymers with tailored properties.

Table 1: Examples of Pentenoic Acid Derivatives in Polymer Science

| Derivative Name | Polymerization Method | Resulting Polymer/Material | Key Application/Property |

|---|---|---|---|

| 4-Pentenoic Acid | Acyclic Diene Metathesis Polymerization | Biogenic Polyester | Biomedical materials acs.org |

| 4-Cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid | PET-RAFT | Polyacrylamide Hydrogel | Tough, passive cooling films mdpi.com |

| 4,4-Dimethyl-2-oxo-pentanoic acid | Not Specified | Specialty Polymers | Durable, high-performance materials chemimpex.com |

Precursor for Advanced Organic Building Blocks and Reagents in Synthetic Strategies

This compound and its isomers are established as fundamental building blocks for organic synthesis, available commercially for research and development purposes. biosynth.comthegoodscentscompany.comsigmaaldrich.com The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure through a series of reliable chemical reactions.

The value of this structural motif is particularly evident in its derivatives. The corresponding oxo-derivative is explicitly described as an "essential building block in organic synthesis" due to its ketone and carboxylic acid functional groups, which allow for diverse chemical transformations. chemimpex.com The strategic combination of a reactive double bond and a carboxylic acid in this compound itself provides multiple handles for synthetic chemists to elaborate the molecular structure, making it a versatile precursor for a range of more complex reagents and intermediates.

Application in Ligand Design for Catalysis (e.g., Chiral Ligands for Asymmetric Transformations)

Asymmetric catalysis relies heavily on the design of chiral ligands, which coordinate to a metal center and create a chiral environment, enabling the preferential formation of one enantiomer of a product. nih.gov A wide variety of chiral ligand scaffolds have been developed, including C2-symmetric bisoxazolines and non-symmetrical P,N-ligands like phosphinooxazolines (PHOX ligands), which have proven effective in numerous metal-catalyzed reactions. nih.govscispace.com

However, the direct application of this compound as a precursor in the synthesis of such chiral ligands is not well-documented in the reviewed literature. While the broader class of pentenoic acid derivatives can participate in asymmetric transformations, they typically act as substrates rather than integral components of the chiral ligand itself. For instance, the enantioselective bromolactonization of 4-pentenoic acid derivatives has been achieved using chiral catalysts, demonstrating that the pentenoic acid structure can be a substrate in stereoselective reactions. acs.org Despite this, there is no specific evidence from the search results indicating that the this compound moiety is a common or established framework for building the chiral ligands used in asymmetric catalysis.

Development of Novel Functional Materials Incorporating this compound Moieties

The incorporation of pentenoic acid moieties is a promising strategy for creating novel functional materials with unique properties. The versatility of the pentenoic acid structure allows it to serve as a foundational component in materials designed for specific, advanced applications.

Research on related pentanoic acid derivatives showcases this potential. For example, a functionalized pentanoic acid derivative was a critical component in an oxygen-tolerant PET-RAFT polymerization process to create highly entangled, mechanically robust hydrogel thin films. mdpi.com These transparent films exhibit dual passive cooling capabilities through radiative emission and evaporation, making them suitable for advanced coating applications. mdpi.com In another significant development, biomass-derivable 4-pentenoic acid was used to synthesize biogenic polyesters with isosorbide. acs.org The resulting polymer was found to be cell-compatible, opening avenues for its use in biomedical applications, such as for new cartilage materials. acs.org The closely related 4,4-dimethyl-2-oxo-pentanoic acid is also noted for its contribution to the development of novel materials. chemimpex.com These findings collectively highlight a clear trend where the pentenoic acid framework is being actively explored and utilized to build functional materials for the biomedical and advanced technology sectors.

Table 2: Functional Materials Derived from Pentenoic Acid Scaffolds

| Precursor | Material Type | Functionality / Potential Application |

|---|---|---|

| Functionalized Pentanoic Acid | Hydrogel Thin Film | Passive cooling, strain sensing mdpi.com |

| 4-Pentenoic Acid | Biogenic Polyester | Cell-compatible, biomedical use (e.g., cartilage) acs.org |

| 4,4-Dimethyl-2-oxo-pentanoic acid | Specialty Polymers | Development of novel materials chemimpex.com |

Contributions to Green Chemistry Reagents and Processes

This compound and its parent structures are connected to several key areas of green and sustainable chemistry, primarily through their derivation from biomass and their use in environmentally benign synthetic processes.

A direct link is established through research into green synthetic reactions, where 4,4-dimethyl-2E-pentenoic acid is associated with studies based on the use of formic acid derived from biomass. chiralen.com This aligns with the green chemistry principle of using renewable feedstocks. The broader pentenoic acid family plays a significant role in the sustainable production of bulk chemicals. For instance, pentenoic acids are identified as key intermediates in the tandem catalytic process that converts biomass-derived γ-valerolactone (GVL) into adipic acid, a major commodity chemical traditionally produced from fossil fuels. acs.org This process utilizes CO2 and H2, representing a more sustainable pathway to a vital industrial chemical. acs.org

Furthermore, chemoenzymatic processes, which combine the selectivity of enzymes with chemical reactions, are a cornerstone of green chemistry. The chemoenzymatic halocyclization of 4-pentenoic acid is an example of such a process, offering a greener route to halogenated lactones. acs.org The production of versatile chemical intermediates, such as 5-hydroxy-4-keto-2-pentenoic acid, from the oxidation of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) further illustrates the shift toward replacing petrochemical compounds with bio-based alternatives. acs.org The use of biomass-derivable 4-pentenoic acid to create biogenic polymers also contributes to the development of a circular economy. acs.org

Environmental Fate and Degradation Studies of 4,4 Dimethyl 2 Pentenoic Acid in Academic Contexts

Photodegradation Pathways and Mechanisms under Simulated Environmental Conditions

The atmospheric fate of volatile and semi-volatile organic compounds is largely determined by photochemical reactions. For 4,4-Dimethyl-2-pentenoic acid, the presence of a C=C double bond makes it susceptible to attack by photochemically generated oxidants in the troposphere, primarily hydroxyl radicals (•OH), and to a lesser extent, ozone (O₃) and nitrate (B79036) radicals (NO₃•).

The principal photodegradation mechanism is expected to be the addition of the hydroxyl radical to the electron-rich double bond. This initiates a complex series of reactions, leading to the formation of various smaller, oxygenated, and more water-soluble products. While direct experimental studies on this compound are limited, the degradation pathways can be inferred from studies on analogous unsaturated compounds. The reaction with •OH likely proceeds via two main pathways: addition to the double bond and hydrogen abstraction from the C-H bonds.

Radical Addition: The addition of •OH to the C2 or C3 position of the pentenoic acid backbone forms a carbon-centered radical. This radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals can lead to the formation of carbonyl compounds (aldehydes, ketones), shorter-chain carboxylic acids, and organic nitrates.

Hydrogen Abstraction: Abstraction of a hydrogen atom from the methyl groups or the methylene (B1212753) group can also occur, though addition to the double bond is generally faster for alkenes. A study on the structurally similar compound 4,4-dimethyl-1-pentene (B165720) identified 4,4-dimethyl-2-pentenal (B14167255) as a reaction product, suggesting that H-atom abstraction pathways are relevant. nih.gov

In aqueous environments, photocatalysis represents another potential degradation route. Studies on the photocatalyzed functionalization of alkenoic acids using catalysts like decatungstate or titanium dioxide (TiO₂) show that radicals can be generated and added across the double bond, leading to functionalized products or complete mineralization under prolonged irradiation. nih.govresearchgate.netscispace.comnih.gov

Table 1: Postulated Photodegradation Products of this compound

| Precursor Compound | Reaction Type | Potential Products | Inferred From |